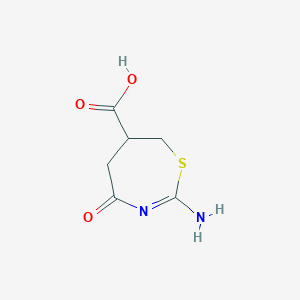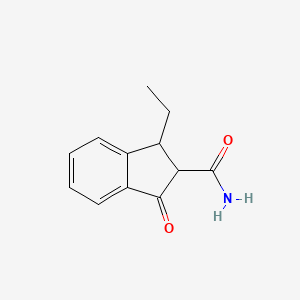
1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide is an organic compound belonging to the indene family. This compound features a bicyclic structure with a ketone and an amide functional group, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide typically involves the reaction of 1-ethylindene-2,3-dione with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with an ester group instead of an amide.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure with a methyl ester group.
Indane: A simpler structure without the ketone and amide groups.
Uniqueness
1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
28857-98-9 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-ethyl-3-oxo-1,2-dihydroindene-2-carboxamide |
InChI |
InChI=1S/C12H13NO2/c1-2-7-8-5-3-4-6-9(8)11(14)10(7)12(13)15/h3-7,10H,2H2,1H3,(H2,13,15) |
Clave InChI |
BKPDIQVBNXYVTP-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(=O)C2=CC=CC=C12)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


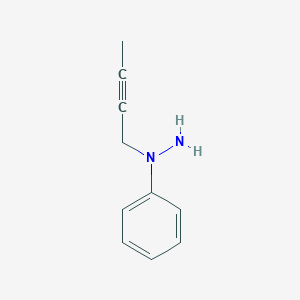
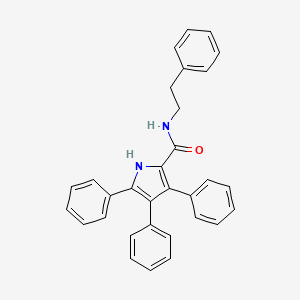


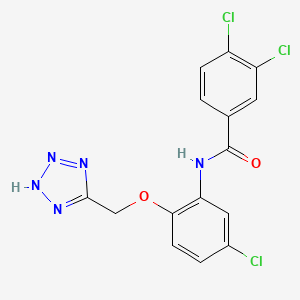
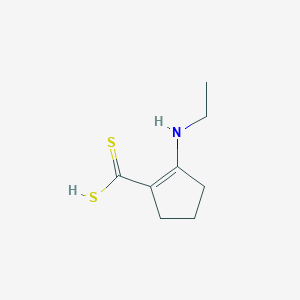
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
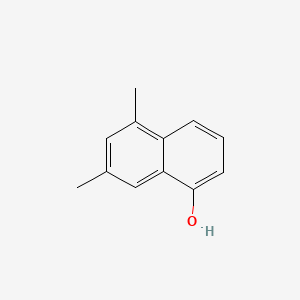


![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)

